molecular formula C14H10F2O2 B7858652 (2,4-Difluorophenyl)(3-methoxyphenyl)methanone

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone

Cat. No.: B7858652
M. Wt: 248.22 g/mol
InChI Key: NRHGFTWHTHCFCP-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone: is a fluorinated aromatic ketone that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound features a difluorophenyl group attached to a methoxyphenyl group, with a ketone functional group linking them.

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2,4-difluorobenzene with 3-methoxybenzene in the presence of a suitable amine and base.

  • Friedel-Crafts Acylation: This classical method involves the acylation of 3-methoxybenzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and solvent is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Typical reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed:

  • Oxidation Products: 2,4-Difluorobenzoic acid, 3-methoxybenzoic acid.

  • Reduction Products: 2,4-Difluorophenol, 3-methoxyphenol.

  • Substitution Products: 2,4-Difluoro-nitrobenzene, 3-methoxy-bromobenzene.

Scientific Research Applications

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone: is compared with other similar compounds to highlight its uniqueness:

  • 2,4-Difluorobenzophenone: Similar structure but lacks the methoxy group.

  • 3-Methoxybenzophenone: Similar structure but lacks the difluorophenyl group.

  • 2,4-Difluorophenylacetone: Similar ketone structure but different phenyl groups.

This compound .

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHGFTWHTHCFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine (2,4-difluoro-phenyl)-(3-methoxy-phenyl)-methanol (Compound 7) (89.2 g, 357 mmol), manganese oxide (96 g, 1.1 mol), and toluene (500 mL) and heat to reflux, under a nitrogen atmosphere for 2 hours. TLC (30% ethyl acetate in heptane) shows that the reaction is complete. Filter reaction mixture through celite® and concentrate. Purify by column chromatography using a graded solvent mixture of 10% dichloromethane in heptane to 50% dichloromethane in heptane to give an oil. Cool overnight to solidify, and triturate with pentane to give the title compound as a white solid (51.7 g, 58% Yield). NMR is consistent with the final, desired compound. mp=50° C.-52° C.
Name
(2,4-difluoro-phenyl)-(3-methoxy-phenyl)-methanol
Quantity
89.2 g
Type
reactant
Reaction Step One
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
96 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

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